REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[N:3]=1.[Li+].CC([N-]C(C)C)C.B(OC)(OC)[O:18]C>C1COCC1.CCCCCCC.C1COCC1>[OH:18][C:7]1[C:2]([F:1])=[N:3][C:4]([F:8])=[CH:5][CH:6]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1)F
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
heptane THF
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC.C1CCOC1
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at -78° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20° C.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with HOAc (10 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
The mixture was neutralized by addition of HCl (2M, aq)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined EtOAc extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the crude product was chromatographed (silica gel; hexane/EtOAc 9:1 to 6:4)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NC(=CC1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 27.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |